![molecular formula C24H24N2O4S B2960837 7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1206993-68-1](/img/structure/B2960837.png)
7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques used in this analysis can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions required for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide important information about how a compound behaves under different conditions .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Derivatives :
- Researchers have synthesized and characterized various novel fused thiazolo[3,2-a]pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives. These compounds showed promising cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines (Abbas et al., 2015).
Antimicrobial and Anti-Inflammatory Properties :
- A study synthesized new thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018).
Potential as Antagonists for Human Adenosine Receptors :
- Research on pyrazolo[4,3-d]pyrimidine derivatives identified some compounds as potent and selective human A3 adenosine receptor antagonists. These findings could have implications for receptor-ligand recognition in therapeutic contexts (Squarcialupi et al., 2016).
Corrosion Inhibition and Quantum Chemical Studies :
- Pyridopyrimidinones derivatives were studied for their inhibition behavior in the corrosion of carbon steel, showing that these compounds act as mixed-type inhibitors. Quantum chemical parameters provided insights into their efficiency (Abdallah et al., 2018).
Synthesis of Analgesic and Anti-Inflammatory Agents :
- Novel derivatives of visnaginone and khellinone were synthesized, which exhibited significant cyclooxygenase-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Cytotoxicity Against Cancer Cells :
- Certain pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to cancer research (Hassan et al., 2014).
Inhibition of Kinases in Drug Discovery :
- A study on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues found them to be promising for the development of new pharmacological dual inhibitors of CLK1 and DYRK1A kinases (Loidreau et al., 2013).
Anti-Inflammatory and Antimicrobial Studies :
- Pyrimidinothiazolidinones derivatives were prepared and exhibited moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa et al., 2010).
Antifolate Inhibitors of Purine Biosynthesis :
- A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and as antitumor agents. They showed potent growth inhibitory effects on tumor cells expressing folate receptors (Deng et al., 2009).
Larvicidal Activity Against Mosquito Larvae :
- A series of pyrimidine-linked morpholinophenyl derivatives were synthesized and evaluated for their larvicidal activity against mosquito larvae, showing significant activity (Gorle et al., 2016).
Solid-State Fluorescence Properties :
- New fluorescent benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides were synthesized, with one compound showing strong solid-state fluorescence. This research could have applications in material science (Yokota et al., 2012).
Discovery as ROCK Inhibitors :
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as a new class of ROCK inhibitors, with potential implications in drug discovery targeting ROCKs (Miao et al., 2020).
Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4-One Derivatives :
- New derivatives of thieno[2,3-d]pyrimidin-4-one were synthesized and showed different levels of antibacterial and antifungal effects, contributing to the search for new antimicrobial agents (Gaber et al., 2010).
Antibacterial and Antifungal Activity of Tricyclic Compounds :
- Synthesis and evaluation of substituted tricyclic compounds, such as tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, revealed significant anti-bacterial and anti-fungal activities (Mittal et al., 2011).
Synthesis and Antibacterial/Antifungal Activity :
- Research on novel benzothiazole pyrimidine derivatives showed significant in vitro antibacterial and antifungal activity compared to standard drugs, indicating potential for therapeutic use (Maddila et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-29-20-10-9-17(12-21(20)30-5-2)19-14-31-23-22(19)25-15-26(24(23)27)13-16-7-6-8-18(11-16)28-3/h6-12,14-15H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBVHOAMXQVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-diethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


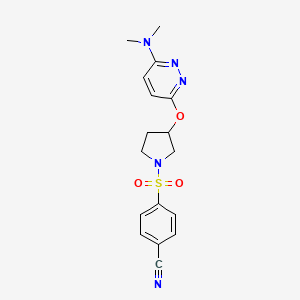
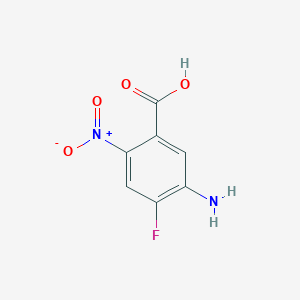

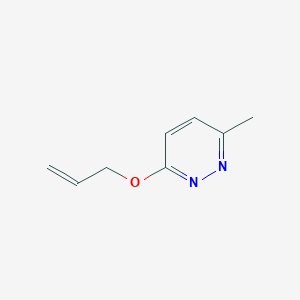
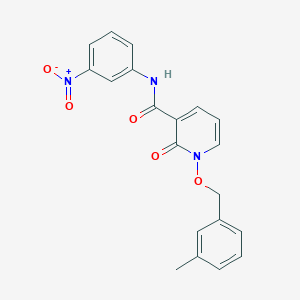
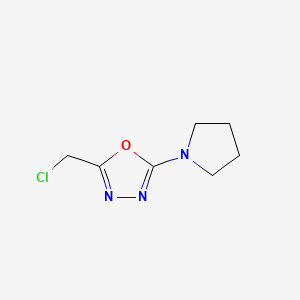
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2960762.png)
![3-Pentan-3-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2960766.png)
![2-Chloro-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]acetamide](/img/structure/B2960770.png)
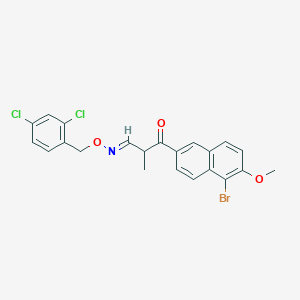
![1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2960772.png)

![3-(Tert-butyl)-2-(4-nitrophenyl)-6-nitroindeno[3,2-C]pyrazol-4-one](/img/structure/B2960776.png)